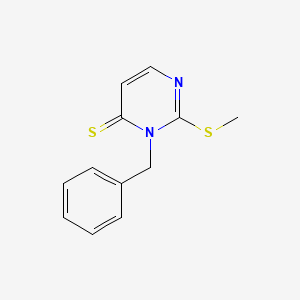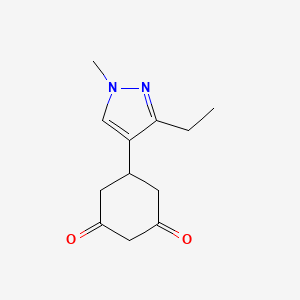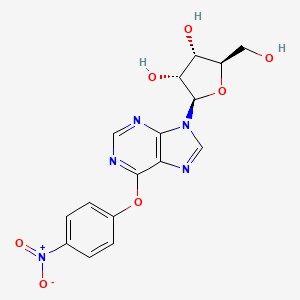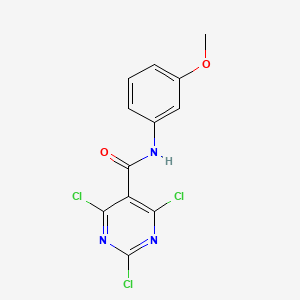
4-Thiazolidinone, 2-(5-methyl-2-thienyl)-3-(1,3,4-thiadiazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a thiazolidinone ring. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide to form the intermediate 1,3,4-thiadiazole derivative. This intermediate can then be reacted with chloroacetic acid and a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiadiazole rings.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved might include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-thione
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ol
Uniqueness
The uniqueness of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one lies in its specific combination of rings and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
106145-86-2 |
|---|---|
分子式 |
C10H9N3OS3 |
分子量 |
283.4 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS3/c1-6-2-3-7(17-6)9-13(8(14)4-15-9)10-12-11-5-16-10/h2-3,5,9H,4H2,1H3 |
InChIキー |
FDAYKAWBEJAFCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2N(C(=O)CS2)C3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


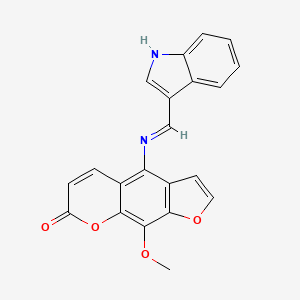

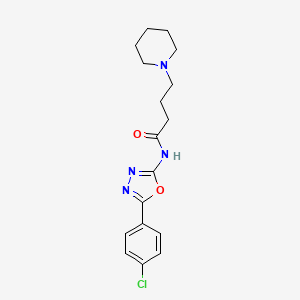
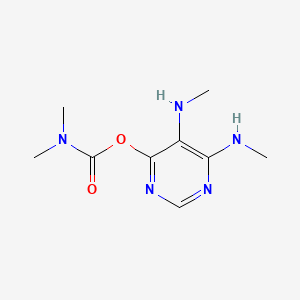
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
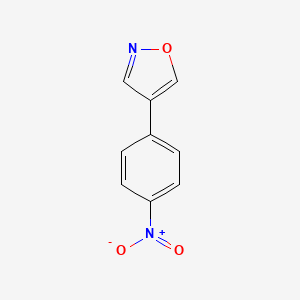
![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
